N-MethylanthranilicAcid

Analytical Chemistry Separation Science Pharmaceutical Analysis

Procure N-Methylanthranilic acid, an essential intermediate and fluorogenic reporter. Its N-methyl substitution yields a distinct pKa (5.35) versus anthranilic acid, enabling tailored solubility for drug formulation. It is the key metabolite of methyl N-methylanthranilates, making it a vital reference standard for pharmacokinetic studies. Its high fluorescence efficiency (ex/em ~340/440 nm) powers MMP enzyme activity assays, while its electropolymerization capability enables advanced sensor development.

Molecular Formula C24H18
Molecular Weight 0
CAS No. 1419-68-6
Cat. No. B1169950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-MethylanthranilicAcid
CAS1419-68-6
Molecular FormulaC24H18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylanthranilic Acid (CAS 119-68-6) for Research & Industrial Applications


N-Methylanthranilic acid (NMAA), also known as 2-(methylamino)benzoic acid, is an N-methylated derivative of the aromatic amino acid anthranilic acid [1]. It is a solid compound with a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol. It is moderately soluble in organic solvents like DMSO (50 mg/mL) but has limited solubility in water (0.2 g/L at 20 °C) . As a chemical intermediate, it plays a key role in the synthesis of pharmaceuticals, dyes, and fragrances. Its fluorescence properties, with excitation and emission maxima around 340 nm and 440 nm respectively, make it a valuable tag in biochemical assays, notably in fluorogenic substrates for enzymes like matrix metalloproteinases (MMPs) .

Why N-Methylanthranilic Acid (CAS 119-68-6) Cannot Be Substituted in Critical Applications


While N-methylanthranilic acid (NMAA) belongs to the anthranilic acid family, its specific substitution pattern (a methyl group on the nitrogen) fundamentally alters its physicochemical and biochemical properties compared to its parent compound, anthranilic acid (AA), and other analogs like N-phenylanthranilic acid (PhAA). These modifications lead to distinct differences in acid-base behavior, metabolic stability, and photophysical characteristics. Consequently, a generic substitution in applications ranging from enzymatic assays to pharmaceutical synthesis can lead to significant changes in reaction kinetics, detection sensitivity, or product purity, as detailed in the quantitative evidence below [1].

Quantitative Differentiation of N-Methylanthranilic Acid (CAS 119-68-6) from Analogs


Altered Acid-Base Equilibrium: A Key Differentiator in Extraction and Chromatography

The acid-base chemistry of NMAA differs markedly from its parent anthranilic acid (AA). The pKa2 of NMAA is 5.35 ± 0.01, which is significantly higher than the pKa2 of AA (4.84 ± 0.01) [1]. This difference in the basicity of the amino group influences the compound's ionization state at physiological pH, affecting its extraction efficiency, chromatographic retention, and ability to form salts .

Analytical Chemistry Separation Science Pharmaceutical Analysis

Enhanced Metabolic Stability: A Critical Advantage in In Vivo and In Vitro Studies

NMAA demonstrates a significantly slower rate of N-demethylation compared to the hydrolysis of its ester precursor, methyl N-methylanthranilate (MNMA). In guinea pig liver microsomes, the hydrolytic activity for MNMA to NMAA was measured at 35 nmol/min/mg protein, whereas the subsequent N-demethylation of NMAA back to anthranilic acid occurred at a much slower rate of 3.9 nmol/min/mg protein [1]. This indicates that NMAA is a more stable metabolite than the parent ester and is less prone to further rapid metabolism, which is a key consideration for studies involving metabolic fate.

Drug Metabolism Pharmacokinetics Toxicology

High Fluorescence Efficiency: The Basis for Sensitive Bioanalytical Probes

N-Methylanthranilic acid is characterized as a 'highly fluorescent' compound, a property exploited in the development of sensitive detection methods. Its fluorescence is the basis for its use in fluorogenic substrates, such as those for matrix metalloproteinases (MMPs) where its fluorescence is quenched by a dinitrophenyl (Dnp) group and restored upon enzymatic cleavage [1]. The MANT (N-methylanthraniloyl) fluorophore, a derivative, exhibits high quantum yields in certain solvents (0.83-0.93 in DMF) and has an emission maximum at a longer wavelength compared to the closely related anthraniloyl fluorophore [2].

Fluorescence Spectroscopy Biochemical Assays Probe Design

Distinct Electropolymerization Behavior: Enabling Unique Material Properties

NMAA can be electropolymerized to form thin films of oligo(N-methylanthranilic acid) (oligoNMAA). Cyclic voltammetry (CV) studies show that while polymerization is possible, the resulting films are thinner compared to those formed from structurally similar monomers like poly(N-methylaniline) (PNMA) or poly(N-butylaniline) (PNBA) under identical conditions (1.0 M HClO4) [1]. This difference in film thickness, as indicated by lower oxidation and reduction peak currents, is attributed to the presence of the ortho-carboxylic acid group, which influences the polymerization kinetics and the final structure of the conductive polymer.

Materials Science Electrochemistry Conductive Polymers

Key Application Scenarios for N-Methylanthranilic Acid (CAS 119-68-6) Based on Evidence


Pharmaceutical and Agrochemical Intermediate

NMAA is a critical building block in the synthesis of complex molecules. Its role as the main metabolite of methyl N-methylanthranilates (MMA) makes it an essential reference standard for studies on the metabolism, pharmacokinetics, and toxicology of flavoring agents and pharmaceuticals like isotretinoin . The distinct pKa of NMAA (5.35) compared to anthranilic acid (4.84) also means that its salt and ester derivatives have different solubility and absorption profiles, which can be exploited in drug formulation to modify bioavailability [1].

Fluorescent Probe and Bioassay Development

The high fluorescence efficiency of NMAA and its derivatives is the cornerstone of its application in bioanalytical chemistry. It is used to label carbohydrates to create fluorescent glycoprobes for studying carbohydrate-protein interactions in drug discovery . Furthermore, NMAA is the fluorogenic reporter group in commercial substrates for enzymes like MMP-1 and MMP-9, enabling the quantitative measurement of their activity in high-throughput screening assays for cancer and inflammation research .

Specialized Electrochemical Sensing and Materials

The unique ability of NMAA to electropolymerize into thin, carboxylic acid-functionalized films distinguishes it from other aniline derivatives. These oligoNMAA films are of interest for the development of electrochemical sensors and devices. The presence of the carboxyl group on the polymer backbone allows for further functionalization, such as covalent immobilization of biomolecules, creating highly specific sensing interfaces . The thermal and dielectric properties of NMAA also suggest potential applications in organic semiconductors .

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